Sigma-2 Receptor Binding Affinity: Direct Comparison with Metoclopramide and Trimethobenzamide
N-[2-[(4-Chlorophenyl)methylamino]ethyl]benzamide demonstrates a distinct affinity profile for the sigma-2 receptor compared to clinically used benzamide antiemetics. While metoclopramide and trimethobenzamide are primarily characterized as dopamine D2 receptor antagonists with weak or off-target sigma activity, this compound is evaluated in the context of sigma receptor research [1]. A structurally related benzamide compound (likely the unsubstituted analog N-(2-aminoethyl)benzamide) serves as a baseline for sigma-2 receptor binding assays. The target compound's specific substitution pattern is crucial for achieving the reported nanomolar Ki value for the sigma-2 receptor, whereas metoclopramide and trimethobenzamide lack significant or characterized binding to this target [2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Metoclopramide (no reported sigma-2 Ki) and Trimethobenzamide (no reported sigma-2 Ki) |
| Quantified Difference | Qualitative difference in receptor engagement; target compound demonstrates quantifiable sigma-2 binding (Ki = 90 nM), whereas comparators are primarily dopamine D2 antagonists. |
| Conditions | In vitro binding assay using rat PC12 cells [2]. |
Why This Matters
This difference in receptor target engagement is critical for researchers investigating sigma-2 receptor-mediated pathways or developing sigma-selective ligands; procurement of metoclopramide or trimethobenzamide would not yield the same pharmacological activity.
- [1] Ruiu, S., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. *European Journal of Medicinal Chemistry*, 138, 964-978. doi:10.1016/j.ejmech.2017.07.035 View Source
- [2] BindingDB. (n.d.). Entry BDBM50604967: Binding affinity to sigma 2 receptor in rat PC12 cells. Retrieved from bindingdb.org. View Source
